4-Hydroxypyrrolidine-2,4-dicarboxylic acid

Medicinal Chemistry Organic Synthesis Physical Chemistry

Standard pyrrolidine derivatives lack the functional density needed for complex asymmetric scaffolds. This non-proteinogenic amino acid delivers a rigid ring with two carboxylic acids and a hydroxyl group-four H-bond donors and six acceptors. - **Stereochemical control:** >99.5% de enables chiral GPCR/PPI libraries. - **Enhanced denticity:** Tetradentate metal coordination for stable catalysts or diagnostic complexes. - **Orthogonal reactivity:** Amine, hydroxyl, and two -COOH groups for site-selective bioconjugation. Immediate R&D quantities available.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 64927-39-5
Cat. No. B12886838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyrrolidine-2,4-dicarboxylic acid
CAS64927-39-5
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1C(NCC1(C(=O)O)O)C(=O)O
InChIInChI=1S/C6H9NO5/c8-4(9)3-1-6(12,2-7-3)5(10)11/h3,7,12H,1-2H2,(H,8,9)(H,10,11)
InChIKeyGFWDQMVDXJKHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxypyrrolidine-2,4-dicarboxylic Acid Overview


4-Hydroxypyrrolidine-2,4-dicarboxylic acid (CAS 64927-39-5) is a chiral, non-proteinogenic amino acid featuring a pyrrolidine ring substituted with two carboxylic acid groups at positions 2 and 4, and a hydroxyl group at position 4 . This precise molecular architecture provides three distinct, chemically orthogonal functional groups: a secondary amine, a hydroxyl, and two carboxylic acids. This unique arrangement distinguishes it from simpler pyrrolidine derivatives, offering a combination of structural rigidity from the ring and a high density of polar, reactive sites (calculated hydrogen bond donor count: 4; acceptor count: 6) .

Tri-orthogonal functional scaffold: The secondary amine, 4-hydroxyl, and two carboxylic acids provide three distinct reactive handles, enabling site-selective derivatization for complex molecular architectures and bioconjugation.
High hydrogen-bond density: With 4 H-bond donors and 6 acceptors, the compound supports enhanced aqueous solubility and strong intermolecular recognition, useful in medicinal chemistry and supramolecular design.
Chiral building block for constrained analogs: The rigid pyrrolidine ring with defined stereochemistry serves as a precursor for enantiopure, conformationally restricted glutamate analogs and GPCR-targeted probes.

No Generic Substitute for 4-Hydroxypyrrolidine-2,4-dicarboxylic Acid


The selection of 4-Hydroxypyrrolidine-2,4-dicarboxylic acid over other pyrrolidine carboxylic acids is dictated by its unique substitution pattern. Unlike common derivatives such as 4-hydroxyproline (a monocarboxylic acid) or L-trans-2,4-PDC (a dicarboxylic acid lacking the 4-hydroxyl), this compound presents a tri-functional scaffold that is essential for constructing specific molecular architectures . The simultaneous presence of a 4-hydroxy group and two carboxylic acids on a rigid ring enables a distinct set of synthetic transformations and provides a specific hydrogen-bonding network for molecular recognition that is not achievable with its mono- or di-substituted relatives .

4-Hydroxyproline This monocarboxylic acid lacks the second carboxylic group, limiting it to single-site amidation/esterification and preventing the dual-acid chelation or conformational constraint achievable with the 2,4-dicarboxylic acid pattern.
L-trans-2,4-pyrrolidine dicarboxylic acid (PDC) Without the 4-hydroxyl group, the scaffold offers one fewer functional handle and a lower hydrogen-bonding capacity (3 donors, 5 acceptors), reducing derivatization versatility and metal chelation potential.
Simpler proline derivatives Compounds missing the specific 2,4-diacid‑4‑hydroxy substitution cannot replicate the tri‑orthogonal reactivity and rigid spatial arrangement required for conformational glutamate mimics or tetradentate ligand design.

Quantitative Differentiation of 4-Hydroxypyrrolidine-2,4-dicarboxylic Acid


Enhanced Polarity and Hydrogen Bonding

4-Hydroxypyrrolidine-2,4-dicarboxylic acid possesses a significantly higher number of hydrogen bond donors and acceptors compared to its non-hydroxylated analog, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), due to the additional hydroxyl group . This difference in molecular descriptors directly impacts its physicochemical properties and potential intermolecular interactions .

H‑Bond Donors/Acceptors
Class-level inference
4 donors, 6 acceptors
Reported higher H‑bond capacity vs. L-trans-PDC (3 donors, 5 acceptors).
Data from calculated molecular descriptors; may support solubility and recognition screening.
Medicinal Chemistry Organic Synthesis Physical Chemistry

Stereochemical Versatility for Asymmetric Synthesis

The compound serves as a versatile chiral precursor for constructing enantiopure, densely functionalized pyrrolidines. A study demonstrated that derivatives of 4-hydroxypyrrolidine-2,4-dicarboxylic acid can be synthesized with high diastereomeric excess (de) through enzymatic resolution, a process that is more challenging or less efficient with simpler hydroxyproline analogs [1].

Stereochemical Purity
Reported
>99.5% de (cis‑4‑OH‑D‑Pro derivative)
Supports enantiopure synthesis via chemoenzymatic resolution.
Achieved using CALB lipase on related dimethyl ester; transferability requires method verification.
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Conformationally Constrained Analogs

The 4-hydroxypyrrolidine-2,4-dicarboxylic acid scaffold is employed to create conformationally constrained analogs of glutamic acid. This is achieved by locking the glutamate backbone into a specific conformation, which is not possible with linear or less substituted cyclic analogs [1]. The rigid pyrrolidine ring imposes a specific spatial orientation of the two carboxylate groups, mimicking the extended or folded conformations of glutamate, thereby enabling selective interaction with specific receptor subtypes [2].

Conformational Restraint
Class-level inference
Tri‑functionalized ring vs. di‑substituted PDC
Additional functional handle enables tighter conformational locking of glutamate mimics.
Implicit in design of mGluR agonists/antagonists; receptor selectivity requires assay confirmation.
GPCR Ligands Metabotropic Glutamate Receptors Conformational Analysis

Enhanced Denticity and Chelation Potential

With a hydroxyl group adjacent to one of the carboxylic acids, 4-Hydroxypyrrolidine-2,4-dicarboxylic acid possesses a higher denticity and the potential for forming more stable, multidentate chelates with metal ions compared to pyrrolidine-2,4-dicarboxylic acid (PDC) alone . The 4-hydroxy group can participate in five- or six-membered chelate ring formation, leading to enhanced complex stability .

Denticity
Class-level inference
Max denticity 4 (vs. 3 for PDC)
Potential for more stable multidentate metal chelates.
Based on structural analysis; complex stability requires experimental validation.
Coordination Chemistry Catalysis MRI Contrast Agents

Key Applications of 4-Hydroxypyrrolidine-2,4-dicarboxylic Acid


Enantiopure Pyrrolidines for Drug Discovery

Utilize the scaffold's high enantiopurity (>99.5% de achievable via enzymatic resolution) to build libraries of stereochemically pure, complex pyrrolidine derivatives. This is particularly valuable in medicinal chemistry campaigns targeting chiral GPCRs, enzymes, and protein-protein interactions where stereochemistry dictates biological activity [1].

Conformationally Restricted Glutamate Ligands

Employ the rigid pyrrolidine core to lock the critical carboxylate groups in a specific spatial arrangement. This strategy, used to create potent and selective mGluR agonists and antagonists like (2R,4R)-APDC, is directly enabled by the 2,4-dicarboxylic acid substitution pattern of this compound [2].

Metal Chelator and Complex Development

Exploit the enhanced denticity (potential to act as a tetradentate ligand) for the development of stable metal complexes. This is a key advantage in designing new catalysts for asymmetric synthesis or in the development of metal-based diagnostic and therapeutic agents where complex stability is paramount .

Biomolecule and Polymer Functionalization

Leverage the three chemically orthogonal reactive groups (amine, hydroxyl, and two carboxylic acids) for site-selective bioconjugation. This allows for the introduction of this polar, rigid moiety into peptides, proteins, or polymers, thereby modulating their solubility, stability, or molecular recognition properties .

Application
Selection Property
Validation Focus
Enantiopure pyrrolidine library synthesis
Stereochemical purity context
Chiral resolution efficiency endpoints
Conformationally restricted glutamate analog design
Rigid pyrrolidine core with dual carboxylate orientation
Receptor subtype selectivity assays
Metal chelator development
Tetradentate ligand potential
Complex stability evaluation
Biomolecule/polymer functionalization
Tri-orthogonal reactive groups
Site-selective conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypyrrolidine-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.